molecular formula C8H7BBrFO4 B14015877 (4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid

(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid

Cat. No.: B14015877
M. Wt: 276.85 g/mol
InChI Key: BLAKYIPIPZKDBA-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, formyl, and methoxy groups. These substituents impart distinct electronic and steric properties to the molecule, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a wide range of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and catalyst loading are critical parameters that need to be carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The formyl group can be reduced to an alcohol or further to a methyl group.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromo-2-fluoro-3-formyl-5-methoxyphenol.

    Reduction: Formation of 4-bromo-2-fluoro-3-hydroxymethyl-5-methoxyphenylboronic acid or 4-bromo-2-fluoro-3-methyl-5-methoxyphenylboronic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that can inhibit enzyme activity or alter molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid is unique due to the combination of its substituents, which provide a distinct electronic environment and reactivity profile. The presence of both electron-withdrawing (bromo, fluoro, formyl) and electron-donating (methoxy) groups allows for fine-tuning of its chemical behavior, making it a versatile reagent in various synthetic applications.

Properties

Molecular Formula

C8H7BBrFO4

Molecular Weight

276.85 g/mol

IUPAC Name

(4-bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid

InChI

InChI=1S/C8H7BBrFO4/c1-15-6-2-5(9(13)14)8(11)4(3-12)7(6)10/h2-3,13-14H,1H3

InChI Key

BLAKYIPIPZKDBA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1F)C=O)Br)OC)(O)O

Origin of Product

United States

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